Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate
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Overview
Description
Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-amino-5-azaspiro[3One common synthetic route involves the cyclization of a suitable precursor under basic conditions, followed by the protection of the amino group and esterification to introduce the tert-butyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other techniques to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Hydrolysis can be carried out using acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, secondary or primary amines, and carboxylic acids .
Scientific Research Applications
Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate
- Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate
- Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Uniqueness
Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate is unique due to its specific spirocyclic structure and the position of the amino and tert-butyl ester groups. This unique arrangement can result in different biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-4-6-10(14)13(15)7-5-8-13/h10H,4-9,14H2,1-3H3 |
InChI Key |
CXQGWPDDAKAJQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C12CCC2)N |
Origin of Product |
United States |
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